6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted pyridine ring, a hydroxyethyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-carboxylic acid and 3-methoxyphenylacetic acid.
Formation of Intermediate: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amide Bond Formation: The active ester is then reacted with 2-amino-2-(3-methoxyphenyl)ethanol under mild conditions to form the desired amide bond, yielding the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide: Similar structure but with a different position of the methoxy group.
6-Chloro-N-[2-hydroxy-2-(3-ethoxyphenyl)ethyl]pyridine-3-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both hydroxy and methoxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-21-12-4-2-3-10(7-12)13(19)9-18-15(20)11-5-6-14(16)17-8-11/h2-8,13,19H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQLDANDNXEFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CN=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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